![molecular formula C17H18O2 B3057291 4-[1-(4-hydroxyphenyl)cyclopentyl]phenol CAS No. 788-57-8](/img/structure/B3057291.png)
4-[1-(4-hydroxyphenyl)cyclopentyl]phenol
Descripción general
Descripción
1,1-Bis(4-hydroxyphenyl)cyclopentane is a chemical compound with the molecular formula C17H18O2 . It is a derivative of cyclopentane, which is a cyclic hydrocarbon .
Synthesis Analysis
The synthesis of compounds similar to 1,1-Bis(4-hydroxyphenyl)cyclopentane has been reported in the literature. For instance, a series of copolyesters containing a cardo cyclohexane moiety in the main chain was synthesized from 1,1-bis (4-hydroxyphenyl)cyclohexane (BPZ) and bisphenol-A (BPA) with adipoyl chloride . Another study reported the synthesis of a diamine, 4,4′-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))-dianiline (cyclopentyl diamine; CPDA), through a nucleophilic substitution of bisphenol CP, followed by a hydrogenation process .Molecular Structure Analysis
The molecular structure of 1,1-Bis(4-hydroxyphenyl)cyclopentane can be confirmed by various spectroscopic methods such as Fourier transform infrared (FTIR), 1H NMR and 13C NMR spectral analyses .Physical and Chemical Properties Analysis
1,1-Bis(4-hydroxyphenyl)cyclopentane has a molar mass of 254.32362 . The solubility and thermal stability of polymers synthesized from similar compounds are enhanced due to the introduction of a cardo cyclohexane ring into the polymer chain backbone .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Chiral Bis-Aniline
"1,1-Bis(4-hydroxyphenyl)cyclopentane" is used as a starting material in the synthesis of optically pure trans-1,2-bis(2-aminophenyl)cyclopentanes, which have potential applications in chiral chemistry and asymmetric synthesis (Yang, Kondo, & Murakami, 2000).
Monomer for Polyester Synthesis
This compound serves as a monomer in the production of polyester. Its synthesis from cyclooctanone and phenol indicates its utility in polymer chemistry (Qu Jing-ping, 2012).
Polymer Chemistry Applications
It is involved in the preparation of dihydroxy diphenyl cycloalkane, with implications in the synthesis of high-purity polymers (Xu De-shun, 2006).
Development of Poly(ether-azomethine)s
This compound is utilized in the synthesis of thermally stable polymers, highlighting its significance in the creation of high-performance materials (Ankushrao et al., 2017).
Bioremediation and Environmental Applications
- Bioremediation of Environmental Pollutants: In a study focusing on Bisphenol A, a related compound, laccase from Fusarium incarnatum UC-14 was used for bioremediation in a non-aqueous environment, indicating the potential environmental applications of related bisphenol compounds (Chhaya & Gupte, 2013).
Miscellaneous Applications
Development of Heat Resistant Materials
The compound plays a role in the synthesis of processable heat-resistant co-poly(ester-amide)s containing cyclopentylidene moiety, contributing to advancements in materials science (Ankushrao et al., 2017).
Synthesis of Lacquer Components
It is used in the creation of new acrylic esters, derivatives of some diglycidyl ethers, as main components in lacquer compositions, showing its versatility in various industrial applications (Podkościelny & Bartnicki, 2000).
Catalysis in Organic Synthesis
The compound is involved in catalytic processes, such as the bis(η5-cyclopentadienyl)diphenyltitanium-catalyzed hydrosilylation of ketones, highlighting its role in organic synthesis and catalysis (Nakano & Nagai, 1988).
Direcciones Futuras
Research on similar compounds suggests potential future directions. For example, the introduction of flexible chains or bulky groups into polyesters can improve their solubility in organic solvents significantly without an unacceptable loss of thermal properties . This could open up new possibilities for the use of 1,1-Bis(4-hydroxyphenyl)cyclopentane in the synthesis of high-performance polymers.
Propiedades
IUPAC Name |
4-[1-(4-hydroxyphenyl)cyclopentyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-15-7-3-13(4-8-15)17(11-1-2-12-17)14-5-9-16(19)10-6-14/h3-10,18-19H,1-2,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVCSFQRAXVPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229309 | |
| Record name | Phenol, 4,4'-cyclopentylidenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788-57-8 | |
| Record name | 4,4′-Cyclopentylidenebis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=788-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-cyclopentylidenedi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000788578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC59802 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-cyclopentylidenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


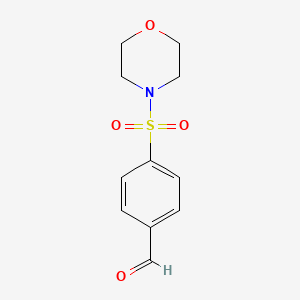
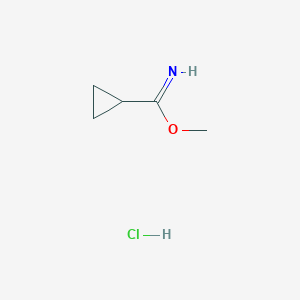

![{3-[(Oxiran-2-yl)methoxy]propyl}silane](/img/structure/B3057215.png)
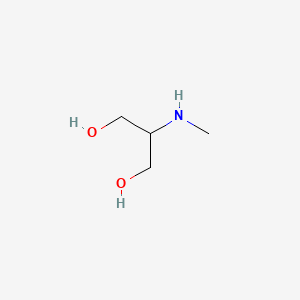


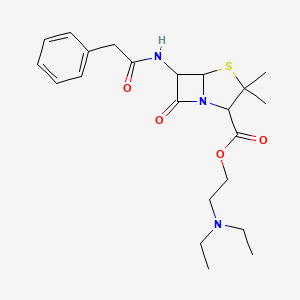
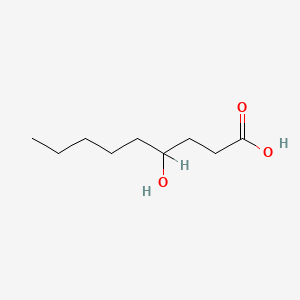

![2,2'-[Methylenebis(oxy)]dianiline](/img/structure/B3057227.png)


![Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester](/img/structure/B3057231.png)
